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Introduction

Sodium glutamate monohydrate, the sodium salt of the non-essential amino acid L-glutamic
acid, is the primary excitatory neurotransmitter in the mammalian central nervous system
(CNS).[1][2] Its critical role in mediating fast synaptic transmission, synaptic plasticity, and
various other neurological processes makes it an indispensable tool in neuroscience research,
particularly in patch clamp electrophysiology.[1][3][4] This technique allows for the direct
measurement of ion flow across the cell membrane, providing unparalleled insight into the
function of glutamate receptors and their associated signaling pathways.[1][3]

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate
receptors. lonotropic glutamate receptors (iGIuRs) are ligand-gated ion channels that directly
mediate ion flux, leading to rapid changes in the postsynaptic membrane potential.[2][5] They
are broadly classified into three subtypes based on their selective agonists: a-amino-3-hydroxy-
5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate
receptors.[2] Metabotropic glutamate receptors (mGIuRs) are G-protein coupled receptors that
modulate synaptic activity more slowly through second messenger signaling cascades.[6]

These application notes provide detailed protocols for utilizing sodium glutamate
monohydrate in whole-cell patch clamp electrophysiology to study iGluR-mediated currents,
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along with a summary of key quantitative data and visual representations of the relevant
signaling pathways and experimental workflows.

Data Presentation

Table 1: Commonly Used Pharmacological Agents for
Isolating Glutamate Receptor Subtypes
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. Common
Pharmacological . . o
y— Receptor Action Concentration (uM)  Application
en
4 Methods
Agonists
) ] Bath application, local
L-Glutamate Non-selective agonist 100 - 1000 )
perfusion
AMPA receptor Bath application, local
(RS)-AMPA _ 10-100 _
agonist perfusion
NMDA receptor Bath application, local
NMDA ] 10 - 100 _
agonist perfusion
] Kainate receptor Bath application, local
Kainate ) 1-10 ]
agonist perfusion
Antagonists
AMPA/Kainate o
CNQX ] 10 Bath application
receptor antagonist
AMPA/Kainate L
NBQX ] 8 Bath application
receptor antagonist
Non-competitive
GYKI 52466 AMPA receptor 33 Bath application

antagonist

Competitive NMDA o
D-AP5 (D-APV) ) 25-50 Bath application
receptor antagonist

Non-competitive
MK-801 NMDA receptor 10-20 Bath application

antagonist

Channel Blockers

) Voltage-gated sodium o
Tetrodotoxin (TTX) 05-1 Bath application
channel blocker
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) ] GABAA receptor o
Picrotoxin 50 - 100 Bath application
channel blocker
) ] GABAA receptor o
Bicuculline ] 10-20 Bath application
antagonist
Co-agonists
) Co-agonist for NMDA o
Glycine 1-10 Bath application
receptors
) Co-agonist for NMDA o
D-Serine 10 Bath application

receptors

Table 2: Typical Electrophysiological Parameters for
Recording Glutamate-Evoked Currents
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Parameter Value Notes
Holding Potential (Vh)

Minimizes NMDA receptor
AMPA/Kainate Currents -60 to -70 mV activation due to Mg2+ block.

[1]

NMDA Currents

+40 mV or -25 to -35 mV

Positive potentials relieve the
Mg2+ block.[1] Holding at
slightly depolarized potentials

can also alleviate the block.[1]

External Solution (aCSF)

NacCl 125 mM
KCI 2.5mM
CaCl2 2mM
Can be omitted or lowered for
studying NMDA receptors
MgCI2 1mM )
without a voltage-dependent
block.
NaH2PO4 1.25mM
NaHCO3 25 mM
Glucose 25 mM
Internal Solution (Pipette)
Cesium is used to block
K-Gluconate or Cs-Gluconate 120-140 mM potassium channels, improving
voltage clamp quality.
HEPES 10 mM
EGTA or BAPTA 0.5-10 mM Chelates intracellular calcium.
Mg-ATP 2-4 mM
Na-GTP 0.2-0.4 mM
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Phosphocreatine 10 mM

Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of AMPA
Receptor-Mediated Currents

This protocol details the steps to record excitatory postsynaptic currents (EPSCs) mediated by
AMPA receptors in response to the application of glutamate.

1. Preparation of Solutions:

e Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution as detailed in Table
2.

e Prepare stock solutions of L-Glutamate (100 mM in water), CNQX (10 mM in DMSO), D-AP5
(50 mM in water), and Picrotoxin (50 mM in DMSO).

2. Slice Preparation:

o Acutely prepare brain slices (e.qg., hippocampus, cortex) of 250-350 um thickness using a
vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

» Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by
storage at room temperature.

3. Patch Clamp Recording:

o Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at
a rate of 2-3 ml/min.

« ldentify a healthy neuron under a microscope with DIC optics.
e Approach the neuron with a borosilicate glass pipette (3-6 MQ) filled with internal solution.

o Apply gentle positive pressure to the pipette to keep the tip clean.
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e Form a gigaohm seal (>1 GQ) by applying gentle negative pressure.

» Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell
configuration.

« In voltage-clamp mode, hold the cell at -70 mV.
4. Pharmacological Isolation of AMPA Currents:

o To isolate AMPA receptor-mediated currents, add D-AP5 (50 uM) and picrotoxin (50 uM) to
the aCSF to block NMDA and GABAA receptors, respectively.

5. Glutamate Application and Data Acquisition:

o Use a local perfusion system (e.g., a puffer pipette) to apply L-Glutamate (1 mM) for a short
duration (1-5 ms) in the vicinity of the recorded neuron's dendrites.

o Record the resulting inward current, which represents the AMPA receptor-mediated EPSC.
e Wash out the glutamate with the continuous perfusion of aCSF.

o Repeat the application at regular intervals (e.g., every 20 seconds) to obtain a stable
baseline response.

e To confirm the current is mediated by AMPA receptors, apply CNQX (10 uM) to the bath,
which should block the glutamate-evoked response.

Protocol 2: Whole-Cell Patch Clamp Recording of NMDA
Receptor-Mediated Currents

This protocol outlines the procedure for recording NMDA receptor-mediated EPSCs.
1. Preparation of Solutions:

o Prepare aCSF and internal pipette solution. For isolating NMDA currents, it is often beneficial
to use a low Mg2+ (e.g., 0.1 mM) or Mg2+-free aCSF.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Prepare stock solutions of L-Glutamate (100 mM), CNQX (10 mM), and Glycine (10 mM in
water).

2. Slice Preparation and Patch Clamp Recording:
o Follow steps 2.1 to 3.4 from Protocol 1.

 In voltage-clamp mode, hold the cell at +40 mV to relieve the voltage-dependent Mg2+ block
of the NMDA receptor channel.[1]

3. Pharmacological Isolation of NMDA Currents:

e Add CNQX (10 uM) and picrotoxin (50 uM) to the aCSF to block AMPA/kainate and GABAA
receptors, respectively.

o Ensure the presence of a co-agonist, such as glycine (10 uM) or D-serine (10 puM), in the
aCSF, as it is required for NMDA receptor activation.[7]

4. Glutamate Application and Data Acquisition:
e Apply L-Glutamate (1 mM) locally as described in Protocol 1.

e Record the resulting outward current (at Vh = +40 mV), which represents the NMDA
receptor-mediated EPSC.

» To confirm the identity of the current, apply D-AP5 (50 pM) to the bath, which should abolish
the response.

Signaling Pathways and Experimental Workflows
Glutamatergic Synaptic Transmission

The binding of glutamate to postsynaptic iGIuRs initiates a series of events leading to neuronal
excitation.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6642821/
https://m.youtube.com/watch?v=QHKWPLTucYo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Presynaptic Terminal

Action Potential

opens
A

Voltage-gated Ca2* Channel

triggers fusion
A

Synaptic Vesicle
(containing Glutamate)

Y

Glutamate Release

tlxinds

Postsynaptic Densi?

AMPA Receptor

Na* Influx

binds
Y

Depolarization (EPSP)

NMDA Receptor

Na*/Caz* Influx

Click to download full resolution via product page

Caption: Signaling cascade at a glutamatergic synapse.
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Experimental Workflow for Whole-Cell Patch Clamp

The following diagram illustrates the general workflow for recording glutamate-evoked currents
from a neuron in a brain slice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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